4-((2-Fluorophenoxy)methyl)benzaldehyde
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Overview
Description
4-((2-Fluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It is characterized by the presence of a benzaldehyde group attached to a fluorophenoxy methyl group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorophenoxy)methyl)benzaldehyde typically involves a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions often involve the use of organolithium reagents and palladium catalysts to facilitate the cross-coupling process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the bulk synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-((2-Fluorophenoxy)methyl)benzoic acid.
Reduction: Formation of 4-((2-Fluorophenoxy)methyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Fluorophenoxy)methyl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Fluorophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cellular processes in microorganisms . The compound may interact with enzymes and proteins, leading to inhibition of essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenoxy)benzaldehyde: Similar structure but lacks the methyl group.
4-Phenoxybenzaldehyde: Similar structure but lacks the fluorine atom.
3-Phenoxybenzaldehyde: Similar structure but with the phenoxy group in a different position.
Uniqueness
4-((2-Fluorophenoxy)methyl)benzaldehyde is unique due to the presence of both the fluorine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
4-[(2-fluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-3-1-2-4-14(13)17-10-12-7-5-11(9-16)6-8-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSQDFGIKARBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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